molecular formula C8H17NO B6243998 2-(3-methylpiperidin-3-yl)ethan-1-ol CAS No. 2680534-00-1

2-(3-methylpiperidin-3-yl)ethan-1-ol

Cat. No.: B6243998
CAS No.: 2680534-00-1
M. Wt: 143.2
InChI Key:
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Description

2-(3-methylpiperidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylpiperidin-3-yl)ethan-1-ol typically involves the reaction of 3-methylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methylpiperidine+ethylene oxideThis compound\text{3-methylpiperidine} + \text{ethylene oxide} \rightarrow \text{this compound} 3-methylpiperidine+ethylene oxide→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylpiperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-methylpiperidin-3-yl)ethanone.

    Reduction: Formation of 2-(3-methylpiperidin-3-yl)ethanamine.

    Substitution: Formation of 2-(3-methylpiperidin-3-yl)ethyl halides or esters.

Scientific Research Applications

2-(3-methylpiperidin-3-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of piperidine derivatives and their biological activities.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The exact pathways involved can vary based on the specific derivative or compound it is part of.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methylpiperidin-3-yl)ethan-1-ol
  • 2-(3-methylpiperidin-3-yl)ethanamine
  • 2-(3-methylpiperidin-3-yl)ethanone

Uniqueness

2-(3-methylpiperidin-3-yl)ethan-1-ol is unique due to its specific structure, which combines a piperidine ring with an ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

2680534-00-1

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

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